molecular formula C20H24N4 B14246010 1H-Benzimidazole, 5-[3-(4-phenyl-1-piperazinyl)propyl]- CAS No. 394203-92-0

1H-Benzimidazole, 5-[3-(4-phenyl-1-piperazinyl)propyl]-

Cat. No.: B14246010
CAS No.: 394203-92-0
M. Wt: 320.4 g/mol
InChI Key: NXACGFFPVFDPGP-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 5-[3-(4-phenyl-1-piperazinyl)propyl]- is a heterocyclic compound that features a benzimidazole core linked to a piperazine moiety through a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole, 5-[3-(4-phenyl-1-piperazinyl)propyl]- typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives, followed by the introduction of the piperazine moiety. One common method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole core. The piperazine moiety is then introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole, 5-[3-(4-phenyl-1-piperazinyl)propyl]- undergoes various chemical reactions, including:

    Oxidation: The benzimidazole core can be oxidized to form N-oxides.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities on the benzimidazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzimidazole ring or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole core can yield N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole or piperazine moieties .

Scientific Research Applications

1H-Benzimidazole, 5-[3-(4-phenyl-1-piperazinyl)propyl]- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 5-[3-(4-phenyl-1-piperazinyl)propyl]- involves its interaction with various molecular targets and pathways. The benzimidazole core can interact with DNA and enzymes, leading to the inhibition of DNA synthesis and enzyme activity. The piperazine moiety can enhance the compound’s binding affinity to specific receptors and enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Benzimidazole, 5-[3-(4-phenyl-1-piperazinyl)propyl]- is unique due to the presence of the piperazine moiety, which enhances its biological activity and binding affinity to specific targets. This structural feature distinguishes it from other benzimidazole derivatives and contributes to its diverse range of applications in medicinal chemistry .

Properties

CAS No.

394203-92-0

Molecular Formula

C20H24N4

Molecular Weight

320.4 g/mol

IUPAC Name

6-[3-(4-phenylpiperazin-1-yl)propyl]-1H-benzimidazole

InChI

InChI=1S/C20H24N4/c1-2-6-18(7-3-1)24-13-11-23(12-14-24)10-4-5-17-8-9-19-20(15-17)22-16-21-19/h1-3,6-9,15-16H,4-5,10-14H2,(H,21,22)

InChI Key

NXACGFFPVFDPGP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC2=CC3=C(C=C2)N=CN3)C4=CC=CC=C4

Origin of Product

United States

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